Cas no 1366525-68-9 ((3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid)

(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (S)-3-((tert-butoxycarbonyl)amino)-3-(5-ethylfuran-2-yl)propanoic acid
- 2-Furanpropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methyl-, (βS)-
- (3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid
- 1366525-68-9
- EN300-1164338
- AKOS013463072
-
- インチ: 1S/C13H19NO5/c1-8-5-6-10(18-8)9(7-11(15)16)14-12(17)19-13(2,3)4/h5-6,9H,7H2,1-4H3,(H,14,17)(H,15,16)/t9-/m0/s1
- InChIKey: HFCJOMYXOSLOKG-VIFPVBQESA-N
- ほほえんだ: O1C(C)=CC=C1[C@@H](NC(OC(C)(C)C)=O)CC(O)=O
計算された属性
- せいみつぶんしりょう: 269.12632271g/mol
- どういたいしつりょう: 269.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 88.8Ų
じっけんとくせい
- 密度みつど: 1.180±0.06 g/cm3(Predicted)
- ふってん: 391.5±42.0 °C(Predicted)
- 酸性度係数(pKa): 4.18±0.10(Predicted)
(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164338-250mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |
1366525-68-9 | 250mg |
$789.0 | 2023-10-03 | ||
Enamine | EN300-1164338-10.0g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |
1366525-68-9 | 10g |
$5467.0 | 2023-06-08 | ||
Enamine | EN300-1164338-0.25g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |
1366525-68-9 | 0.25g |
$1170.0 | 2023-06-08 | ||
Enamine | EN300-1164338-5.0g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |
1366525-68-9 | 5g |
$3687.0 | 2023-06-08 | ||
Enamine | EN300-1164338-50mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |
1366525-68-9 | 50mg |
$719.0 | 2023-10-03 | ||
Enamine | EN300-1164338-5000mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |
1366525-68-9 | 5000mg |
$2485.0 | 2023-10-03 | ||
Enamine | EN300-1164338-10000mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |
1366525-68-9 | 10000mg |
$3683.0 | 2023-10-03 | ||
Enamine | EN300-1164338-1000mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |
1366525-68-9 | 1000mg |
$857.0 | 2023-10-03 | ||
Enamine | EN300-1164338-1.0g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |
1366525-68-9 | 1g |
$1272.0 | 2023-06-08 | ||
Enamine | EN300-1164338-2.5g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |
1366525-68-9 | 2.5g |
$2492.0 | 2023-06-08 |
(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
2. Book reviews
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acidに関する追加情報
Introduction to (3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic Acid (CAS No. 1366525-68-9)
(3S-3-{(tert-butoxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number of 1366525-68-9, this compound represents a fascinating blend of structural complexity and potential biological activity, making it a subject of intense study in synthetic chemistry and medicinal chemistry.
The molecular structure of this compound features a chiral center at the 3S position, which is a critical aspect for its pharmacological properties. The presence of the (tert-butoxy)carbonylamino group provides stability to the molecule, enhancing its suitability for further derivatization and functionalization. Additionally, the 5-methylfuran-2-yl moiety introduces a unique aromatic ring system that can interact with biological targets in novel ways.
In recent years, there has been growing interest in the development of new drugs that incorporate heterocyclic structures, such as furan derivatives, due to their ability to modulate various biological pathways. The compound (CAS No. 1366525-68-9) is no exception and has been explored in several preclinical studies for its potential therapeutic applications. Researchers have been particularly intrigued by its ability to interact with enzymes and receptors involved in inflammation and pain signaling.
The synthesis of (3S-3-{(tert-butoxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid) involves a multi-step process that requires precise control over reaction conditions to ensure high yield and enantiomeric purity. The use of chiral auxiliaries and catalysts is often necessary to achieve the desired stereochemical outcome. This level of synthetic complexity underscores the compound's importance as a building block for more complex drug candidates.
The pharmacological profile of this compound has been studied extensively in vitro and in vivo. Initial findings suggest that it may possess anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the production of pro-inflammatory mediators, making them attractive targets for therapeutic intervention. Furthermore, the compound's ability to cross the blood-brain barrier has raised hopes for its potential use in treating central nervous system disorders.
In addition to its anti-inflammatory potential, (CAS No. 1366525-68-9) has shown promise in preclinical models of pain management. The combination of the chiral center and the aromatic ring system appears to enhance its binding affinity to pain-related receptors, providing a dual mechanism of action. This could make it a valuable candidate for developing novel analgesics with improved efficacy and reduced side effects compared to existing treatments.
The development of new drug candidates often involves extensive computational modeling to predict their interactions with biological targets. In the case of (3S-3-{(tert-butoxy strong>)carbonylamino} strong>-< strong >3 strong>(< strong >5-methylfuran-2-yl strong>)propanoic acid):), researchers have utilized molecular docking studies to identify potential binding sites on target proteins. These studies have revealed that the compound can form stable interactions with both hydrophobic and polar regions of the target molecules, suggesting a versatile binding profile.
The synthesis and characterization of this compound have also contributed to advancements in synthetic methodology. The use of novel protecting groups and coupling strategies has allowed chemists to streamline the synthesis process while maintaining high levels of enantiomeric purity. These improvements are not only beneficial for academic research but also have practical implications for industrial-scale production.
The future prospects for (< strong >3S strong>-< strong >3 strong>{(< strong >tert-butoxy strong>)carbonylamino} strong>-< strong >3 strong>(< strong >5-methylfuran-2-yl strong>)propanoic acid):) are promising, with ongoing studies exploring its potential in treating various diseases. The compound's unique structural features make it a versatile scaffold for drug design, allowing researchers to modify its properties while retaining its core pharmacological activity. As more data becomes available from preclinical trials, it is likely that this compound will emerge as a key player in the next generation of pharmaceuticals.
1366525-68-9 ((3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid) 関連製品
- 776-33-0(1,4-dihydroxy-2,3-dimethoxy-5,6-dimethylbenzene)
- 868674-21-9(methyl 4-{(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecarbamoyl}benzoate)
- 2004090-85-9(3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide)
- 1256824-06-2(4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine)
- 2229545-87-1(4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid)
- 1804063-27-1(Methyl 3-bromo-2-(2-oxopropyl)benzoate)
- 2035006-84-7((2E)-3-(thiophen-2-yl)-N-{5-(thiophen-3-yl)furan-2-ylmethyl}prop-2-enamide)
- 2171224-47-6((2S)-2-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)
- 941910-83-4(1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 52538-09-7(3H-Imidazo[4,5-c]pyridine, 2,3-dimethyl-)